[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
Overview
Description
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine is a useful research compound. Its molecular formula is C12H15Cl2NO and its molecular weight is 260.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ethylene Inhibition in Plants
A significant body of research focuses on the effects of cyclopropene compounds, such as 1-Methylcyclopropene (1-MCP), on ethylene perception and action in plants. These studies highlight the application of such compounds in extending the shelf life of fruits, vegetables, and flowers by inhibiting ethylene's ripening effects.
Ethylene Action Inhibition : 1-MCP has been shown to bind to ethylene receptors in plants, effectively blocking the action of ethylene. This inhibition delays ripening and senescence in a broad range of fruits, vegetables, and floricultural crops, with effective concentrations being remarkably low. The application of 1-MCP can thus significantly extend the commercial viability and quality of perishable produce (S. Blankenship & J. Dole, 2003; C. Watkins, 2006).
Application in Avocado Cultivars : Studies on various avocado cultivars treated with 1-MCP showed a significant delay in ripening, associated with reductions in fruit softening and enhancements in peel color retention. This demonstrates 1-MCP's role in maintaining postharvest quality and reducing chilling injury symptoms in avocados stored at low temperatures (Vera Hershkovitz et al., 2005).
Enhancing Antioxidant Potential : The treatment of Blanquilla pears with 1-MCP showed not only an inhibition of ethylene effects but also an increase in antioxidant potential. This suggests that 1-MCP's benefits extend beyond ethylene inhibition, potentially improving the oxidative status of stored fruits, which can contribute to their longevity and quality (C. Larrigaudière et al., 2004).
Receptor-Level Interactions : Research into compounds that interact with the ethylene receptor in plants, like 1-MCP, has provided insights into the development of technologies to counteract ethylene's effects. These discoveries have facilitated the use of 1-MCP in commercial applications to protect plants against ethylene, thereby extending the life of plant materials (E. Sisler & M. Serek, 2003).
Properties
IUPAC Name |
1-cyclopropyl-2-(3,5-dichlorophenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-15-12(8-2-3-8)7-16-11-5-9(13)4-10(14)6-11/h4-6,8,12,15H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPHGARBJRUKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC1=CC(=CC(=C1)Cl)Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165319 | |
Record name | Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-63-8 | |
Record name | Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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